1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
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Overview
Description
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is a complex organic compound featuring a benzodioxin ring system, an amino group, and a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Sulfonylation: The benzodioxin ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: N-substituted derivatives.
Scientific Research Applications
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and lipoxygenase.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals.
Biological Studies: Its derivatives are studied for antibacterial and anticancer properties, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonyl group and are known for their antibacterial properties.
Benzodioxins: Compounds containing the benzodioxin ring, such as dioxins, are known for their environmental impact and toxicity.
Uniqueness
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is unique due to its combined structural features, which confer specific biological activities not commonly found in simpler sulfonamides or benzodioxins. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIINMIPRUAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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